1-(benzylsulfonyl)-N-(4-chlorobenzyl)piperidine-4-carboxamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperidine ring, a phenylmethanesulfonyl group, and a chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Exhibit a wide range of biological activities, such as antiviral and anti-inflammatory effects.
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C20H23ClN2O3S |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23ClN2O3S/c21-19-8-6-16(7-9-19)14-22-20(24)18-10-12-23(13-11-18)27(25,26)15-17-4-2-1-3-5-17/h1-9,18H,10-15H2,(H,22,24) |
InChI Key |
FIEMRFMJPOXCSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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